8-methoxy-4,4,6-trimethyl-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione
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Overview
Description
8-methoxy-4,4,6-trimethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione is a complex organic compound known for its unique spiro structure. This compound is part of the pyrroloquinoline family, which is recognized for its diverse biological activities, including antibacterial, antitumor, and anticoagulant properties .
Preparation Methods
The synthesis of 8-methoxy-4,4,6-trimethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione typically involves the cyclization of substituted quinolines. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reaction conditions often include the use of aqueous hydrazine hydrate, which selectively reduces the carbonyl group to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: The reduction of the carbonyl group using aqueous hydrazine hydrate.
Condensation: The reduction products can be condensed with aldehydes and acetone to form new derivatives.
Transamination: Reaction with N,N-dimethylformamide dimethyl acetal followed by transamination with primary amines.
Common reagents used in these reactions include hydrazine hydrate, aldehydes, acetone, and primary amines. The major products formed from these reactions are derivatives of the original compound with different functional groups.
Scientific Research Applications
8-methoxy-4,4,6-trimethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to its ability to inhibit blood coagulation factors Xa and XIa . The exact molecular pathways involved in its antibacterial and antitumor activities are still under investigation but are believed to involve the disruption of cellular processes in target organisms.
Comparison with Similar Compounds
Similar compounds include other derivatives of the pyrroloquinoline family, such as:
4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: Known for their anticoagulant activity.
4-hydroxy-2-quinolones: Recognized for their pharmaceutical and biological activities.
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
6'-methoxy-9',11',11'-trimethylspiro[1,3-dihydroquinazoline-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione |
InChI |
InChI=1S/C22H21N3O3/c1-12-11-21(2,3)25-18-15(12)9-13(28-4)10-16(18)22(20(25)27)23-17-8-6-5-7-14(17)19(26)24-22/h5-11,23H,1-4H3,(H,24,26) |
InChI Key |
DEVNHINVTAHYMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C4(C2=O)NC5=CC=CC=C5C(=O)N4)OC)(C)C |
Origin of Product |
United States |
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